molecular formula C7H14N4O2 B13631954 1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine

1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine

Katalognummer: B13631954
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: SGXXGPRJOJZBQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyethoxyethyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine typically involves the reaction of 1H-1,2,3-triazole with 2-(2-methoxyethoxy)ethylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a moderate temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation of the product using techniques like distillation, crystallization, or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxyethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Methoxyethoxy)ethanol: A glycol ether with similar structural features.

    Sodium bis(2-methoxyethoxy)aluminium hydride: A hydride reductant used in organic synthesis.

    Propylene glycol methyl ether: An organic solvent with various industrial applications.

Uniqueness

1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine is unique due to its specific triazole structure combined with the methoxyethoxyethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C7H14N4O2

Molekulargewicht

186.21 g/mol

IUPAC-Name

1-[2-(2-methoxyethoxy)ethyl]triazol-4-amine

InChI

InChI=1S/C7H14N4O2/c1-12-4-5-13-3-2-11-6-7(8)9-10-11/h6H,2-5,8H2,1H3

InChI-Schlüssel

SGXXGPRJOJZBQW-UHFFFAOYSA-N

Kanonische SMILES

COCCOCCN1C=C(N=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.